
N-Pentacosane-D52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentacosane-D52 is a deuterated form of pentacosane, a long-chain aliphatic hydrocarbon with the molecular formula C25H52. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications, including studies involving isotopic kinetics and transport processes in chemical, physical, and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosane-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including elevated temperatures and pressures, to ensure complete deuteration of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through distillation and other separation techniques to obtain the desired isotopic purity and concentration.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentacosane-D52, like its non-deuterated counterpart, is relatively inert and does not readily undergo chemical reactions under standard conditions. it can participate in certain types of reactions, including:
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reduction reactions under specific conditions, such as catalytic hydrogenation, to further increase its hydrogen content.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation reactions typically involve halogen gases (e.g., Cl2 or Br2) and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Further hydrogenated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N-Pentacosane-D52 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the analysis of complex mixtures and the study of reaction mechanisms.
Biology: Employed in studies of lipid metabolism and transport processes in biological systems, as well as in the investigation of isotopic effects on biological pathways.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of deuterated compounds in the body.
Industry: Applied in the development of advanced materials and coatings, as well as in the production of high-purity deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Pentacosane-D52 is primarily related to its role as a stable isotope-labeled standard. In scientific research, it serves as a tracer to study isotopic kinetics and transport processes. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions in various systems using techniques such as mass spectrometry and NMR spectroscopy. This enables the investigation of molecular targets and pathways involved in chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
N-Pentacosane-D52 is unique due to its deuterated nature, which distinguishes it from other similar long-chain aliphatic hydrocarbons. Some similar compounds include:
Pentacosane: The non-deuterated form of this compound, with the molecular formula C25H52.
N-Heptacosane: A long-chain hydrocarbon with the molecular formula C27H56, used in similar applications but with different chain length and properties.
N-Nonacosane: Another long-chain hydrocarbon with the molecular formula C29H60, also used in scientific research but with a longer carbon chain.
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes.
Eigenschaften
Molekularformel |
C25H52 |
|---|---|
Molekulargewicht |
405.0 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI-Schlüssel |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


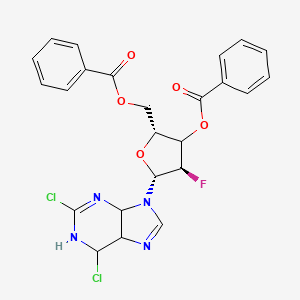
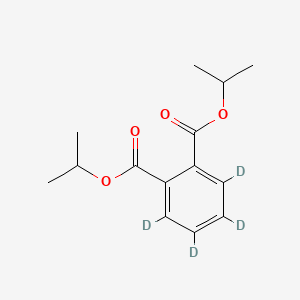
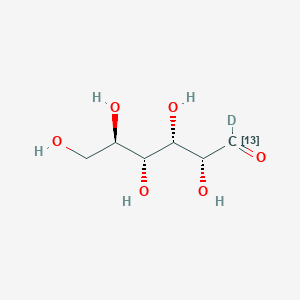
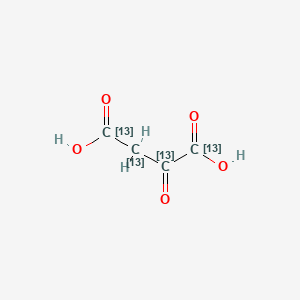




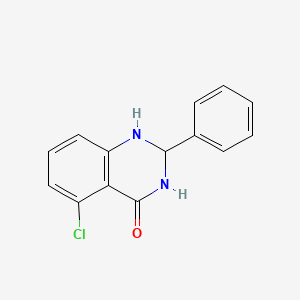

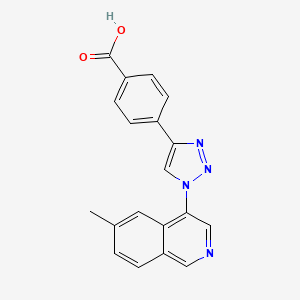
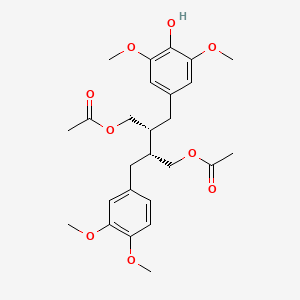

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
